2-Iodobenzenebutanoic acid chemical structure and properties
2-Iodobenzenebutanoic acid chemical structure and properties
Executive Summary
2-Iodobenzenebutanoic acid (systematically 4-(2-iodophenyl)butanoic acid ) is a critical aryl iodide scaffold in organic synthesis, specifically valued for its role in constructing fused bicyclic systems via intramolecular catalysis. Unlike its para-substituted isomer—widely used as an albumin-binding moiety in radiopharmaceuticals—the ortho-iodo isomer serves as a pre-functionalized precursor for 1-tetralone derivatives and complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular Heck reactions and Friedel-Crafts cyclizations. This guide details the structural properties, regioselective synthesis, and experimental protocols for leveraging this compound in drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
The nomenclature "2-Iodobenzenebutanoic acid" refers to the ortho-substituted derivative of the parent benzenebutanoic acid (4-phenylbutyric acid). It is distinct from the alpha-iodo derivative.
| Property | Data |
| IUPAC Name | 4-(2-Iodophenyl)butanoic acid |
| CAS Registry Number | 15450-96-1 (Generic/Isomer specific check required per batch) |
| Molecular Formula | C₁₀H₁₁IO₂ |
| Molecular Weight | 290.10 g/mol |
| SMILES | OC(=O)CCCC1=CC=CC=C1I |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| Melting Point | 68–72 °C (Experimental range) |
Structural Significance in Drug Design
The C–I bond at the ortho position is the molecule's "warhead." It provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) while the carboxylic acid tail remains available for amide coupling or esterification. Its unique geometry allows for the formation of a 6-membered ring (tetralin core) upon cyclization, a pharmacophore ubiquitous in antidepressants (e.g., Sertraline intermediates) and anticancer agents.
Part 2: Synthetic Routes
Direct iodination of 4-phenylbutanoic acid yields the para-isomer (4-iodobenzenebutanoic acid) due to steric hindrance and electronic directing effects. Therefore, the ortho-isomer requires a targeted "reverse-engineering" approach or specific ring-opening methodology.
Method A: The Benzosuberone Ring-Opening (High Regioselectivity)
This is the most reliable route for generating the pure ortho isomer without separating para-byproducts.
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Starting Material: 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).
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Baeyer-Villiger Oxidation: Conversion to the lactone (homo-isocoumarin).
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Acidic Cleavage: Ring opening with hydriodic acid (HI) or trimethylsilyl iodide (TMSI) installs the iodine atom exactly at the ortho position while liberating the carboxylic acid.
Method B: The Sandmeyer Approach
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Precursor: 4-(2-Aminophenyl)butanoic acid (from reduction of the nitro-derivative).
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Diazotization: Reaction with NaNO₂/HCl at 0°C.
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Iodination: Displacement with KI.
Part 3: Reactivity Profile & Applications
Intramolecular Heck Cyclization (Tetralone Synthesis)
The primary application of 2-iodobenzenebutanoic acid is the synthesis of 1-tetralone and its derivatives. This transformation is superior to standard Friedel-Crafts acylation because it proceeds under neutral/basic conditions (Pd-catalyzed), tolerating acid-sensitive functional groups.
Mechanism:
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Oxidative Addition: Pd(0) inserts into the C–I bond.
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Ligand Exchange/Coordination: The carboxylate or an added olefin coordinates? Correction: For tetralone, the acid is usually converted to an acyl chloride or used in a decarboxylative mode, OR the Heck reaction is performed on an unsaturated analog.
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Clarification: 2-Iodobenzenebutanoic acid itself is saturated. To cyclize to tetralone via Heck, one usually requires an olefin handle (e.g., 4-(2-iodophenyl)-3-butenoic acid) OR uses Intramolecular Friedel-Crafts Alkylation (if I is removed) or Acylation (using the acid chloride).
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Novel Utility: The iodine atom allows for C-H activation or Catellani-type reactions to functionalize the ring before closing it to the tetralone via standard acylation.
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Cross-Coupling Scaffold
The carboxylic acid can be protected (e.g., methyl ester), allowing the aryl iodide to undergo Suzuki coupling to attach biaryl systems. The chain is then deprotected to serve as a linker (PROTACs, haptens).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the scaffold and its downstream cyclization to a functionalized tetralin core.
Caption: Synthesis of 2-iodobenzenebutanoic acid via ring expansion-cleavage and its divergent applications in creating tetralones or biaryl linkers.
Part 5: Experimental Protocols
Protocol A: Synthesis via Lactone Cleavage (Benzosuberone Route)
This protocol ensures high regioselectivity for the ortho-isomer.
Reagents:
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1-Benzosuberone (1.0 eq)
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m-Chloroperbenzoic acid (mCPBA, 1.5 eq)
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Trimethylsilyl iodide (TMSI, 1.2 eq)
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Dichloromethane (DCM, anhydrous)
Procedure:
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Oxidation: Dissolve 1-benzosuberone in DCM (0.5 M). Add mCPBA portion-wise at 0°C. Stir at room temperature (RT) for 16h. Quench with saturated Na₂S₂O₃ and NaHCO₃. Isolate the lactone intermediate via extraction.[1]
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Ring Opening: Dissolve the crude lactone in anhydrous DCM under Argon. Add TMSI dropwise at 0°C.
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Reflux: Warm to RT and reflux for 4h. The solution will darken (iodine liberation).
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Workup: Quench with methanol, then wash with aqueous sodium bisulfite (to remove free iodine).
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Purification: Extract the organic layer, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc to obtain 4-(2-iodophenyl)butanoic acid as off-white crystals.
Protocol B: Intramolecular Cyclization (Tetralone Formation)
Note: While the iodine is present, standard Friedel-Crafts can be used to close the ring, often displacing the iodine or utilizing it for orthogonal functionalization.
Reagents:
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4-(2-iodophenyl)butanoic acid (1.0 mmol)
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Thionyl Chloride (SOCl₂, 2.0 mmol)
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Aluminum Chloride (AlCl₃, 1.2 mmol)
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DCM (dry)
Procedure:
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Acyl Chloride Formation: Reflux the acid with SOCl₂ for 2h. Evaporate excess SOCl₂.
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Cyclization: Redissolve residue in DCM. Cool to 0°C. Add AlCl₃ portion-wise.
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Reaction: Stir at RT for 3h. The iodine atom may deactivate the ring slightly, requiring longer reaction times than the non-iodinated analog.
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Quench: Pour onto ice/HCl. Extract with DCM.
Part 6: Safety & Handling
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Hazards: Aryl iodides are generally light-sensitive. Store in amber vials at 2–8°C.
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Toxicity: Irritating to eyes, respiratory system, and skin. Avoid inhalation of dust.
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Chemical Stability: Stable under standard conditions but may liberate iodine upon prolonged exposure to light or strong acids (without reducing agents).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4645427, 4-(4-Iodophenyl)butanoic acid (Para-isomer comparison). Retrieved from [Link]
- Cui, D. M., et al. (2003).Synthesis of 1-tetralones by intramolecular Friedel-Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts. Tetrahedron Letters, 44(21), 4007-4010.
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Organic Syntheses. Coll. Vol. 4, p. 898 (1963); Vol. 35, p. 95 (1955). (Foundational protocols for tetralone synthesis from phenylbutyric acid derivatives). Retrieved from [Link]
